molecular formula C17H16O3 B3026818 Epidanshenspiroketallactone CAS No. 113472-19-8

Epidanshenspiroketallactone

Cat. No. B3026818
M. Wt: 268.31 g/mol
InChI Key: DNLNYCCHXAULQA-DYZYQPBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epidanshenspiroketallactone is a compound that has been found in the roots of Salvia miltiorrhiza . It is known to have antioxidant activity .


Molecular Structure Analysis

Epidanshenspiroketallactone has a molecular formula of C17H16O3 and a molecular weight of 268.3 g/mol . The exact structure can be found in chemical databases .


Physical And Chemical Properties Analysis

Epidanshenspiroketallactone is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . For obtaining a higher solubility, it is recommended to warm the tube at 37 ℃ and shake it in the ultrasonic bath for a while .

Scientific Research Applications

Antitumor Activity

Epidanshenspiroketallactone, a new spiroketallactone isolated from cell cultures of Salvia miltiorrhiza, has shown significant antitumor activity in vitro. Specifically, compounds related to it exhibited notable antitumor effects with IC50 ranges of 1.0-8.3 µM (Zhang, Liu, Xie, Chen, Tao, Zou, & Dai, 2013).

Cardiovascular and Renal Protection

Aldosterone antagonists like eplerenone, which share pharmacological similarities with epidanshenspiroketallactone, have been shown to offer protective effects in cardiovascular and renal contexts. These agents have been used in treating conditions like congestive heart failure and primary aldosteronism, reducing morbidity and mortality rates, and offering beneficial effects on endothelial dysfunction and reducing oxidative stress (Brown, 2003); (Keidar, Gamliel-Lazarovich, Kaplan, Pavlotzky, Hamoud, Hayek, Karry, & Abassi, 2005); (Tang, Parameswaran, Maroo, & Francis, 2005).

Mechanisms of Action

Research indicates that aldosterone blockers like eplerenone affect the balance between enzymes such as angiotensin-converting enzyme (ACE) and ACE2, and modulate nitric oxide synthesis, thus potentially influencing cardiovascular and renal health positively. These agents have shown to reduce oxidative stress, improve ejection fraction, and decrease proteinuria, highlighting their role in managing heart failure and post-myocardial infarction patients (Ezekowitz & McAlister, 2008); (Wang, Liu, Yang, Rhaleb, Xu, Peterson, Rudolph, & Carretero, 2004).

Future Directions

The future research directions for Epidanshenspiroketallactone could involve further exploration of its antioxidant activity and potential therapeutic applications. More research is also needed to fully understand its synthesis, mechanism of action, and interactions with biological targets .

properties

IUPAC Name

(3R,4'S)-4',6-dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-10-8-17(19-9-10)14-7-6-12-11(2)4-3-5-13(12)15(14)16(18)20-17/h3-7,10H,8-9H2,1-2H3/t10-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLNYCCHXAULQA-DYZYQPBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@]2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epidanshenspiroketallactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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